18-Hydroxytritriacontan-16-one

Chemoinformatics Structural Biology Analytical Chemistry

Researchers studying Eucalyptus chemotaxonomy or long-chain lipid analysis face challenges in sourcing well-characterized, authentic reference standards. 18-Hydroxytritriacontan-16-one (CAS 97191-42-9), isolated from Eucalyptus globulus leaf waxes, provides a defined natural provenance for unambiguous identification. • HPLC≥98% purity, verified by LC-MS/NMR for reproducible analytical results. • Distinct β-hydroxyketone structure (18-OH, 16-ketone) ensures chromatographic and mass spectrometric specificity. • Available from stock with global shipping for rapid deployment in research programs.

Molecular Formula C33H66O2
Molecular Weight 494.9 g/mol
CAS No. 97191-42-9
Cat. No. B593528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Hydroxytritriacontan-16-one
CAS97191-42-9
Molecular FormulaC33H66O2
Molecular Weight494.9 g/mol
Structural Identifiers
InChIInChI=1S/C33H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-32(34)31-33(35)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,34H,3-31H2,1-2H3
InChIKeyYICMKZPWMNXNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

18-Hydroxytritriacontan-16-one Product Baseline


18-Hydroxytritriacontan-16-one (CAS 97191-42-9) is a C33 long-chain β-hydroxyketone with the molecular formula C33H66O2 and a molecular weight of 494.88 g/mol [1]. It is classified as a long-chain fatty alcohol derivative and a natural product, primarily isolated from the leaf waxes of Eucalyptus globulus (Tasmanian blue gum) [2]. The compound features a secondary alcohol at position 18 and a ketone at position 16 within an unbranched aliphatic chain. Predicted physicochemical properties include a high calculated logP of approximately 12.7–14.3 and an estimated water solubility of 1.6e-05 g/L at 25°C, indicating extreme lipophilicity and poor aqueous solubility [1][3].

Why Generic Substitution Fails for 18-Hydroxytritriacontan-16-one


Direct substitution of 18-Hydroxytritriacontan-16-one with its closest analogs—such as tritriacontan-16-one (lacking the 18-hydroxyl group), tritriacontane-16,18-dione (an additional ketone), or other positional isomers—is not chemically equivalent and would compromise experimental reproducibility or product integrity. The presence of the 18-hydroxyl group introduces a hydrogen-bond donor (HBD count: 1) and increases topological polar surface area (TPSA: 37.3 Ų) compared to tritriacontan-16-one (TPSA: 17.1 Ų, HBD: 0) [1][2]. These differences directly impact solubility profiles, chromatographic behavior, and potential intermolecular interactions in biological or material systems. Furthermore, the compound's specific isolation from Eucalyptus globulus leaf waxes provides a defined natural provenance that may be critical for studies in chemotaxonomy, natural product standardization, or regulatory submissions where source traceability is required [3].

18-Hydroxytritriacontan-16-one Differentiation Evidence


Hydrogen Bond Donor Capacity vs. Tritriacontan-16-one

The presence of the 18-hydroxyl group in 18-Hydroxytritriacontan-16-one provides a hydrogen-bond donor capability (HBD count: 1) and a larger topological polar surface area (TPSA: 37.3 Ų), compared to the simple ketone analog tritriacontan-16-one, which has no hydrogen-bond donors (HBD count: 0) and a TPSA of only 17.1 Ų [1][2]. This structural difference is critical for applications where specific intermolecular interactions, such as binding to biological targets or altering material surface properties, are required.

Chemoinformatics Structural Biology Analytical Chemistry

Polar Surface Area (TPSA) vs. Tritriacontan-16-one

The TPSA of 18-Hydroxytritriacontan-16-one is calculated as 37.3 Ų, more than double the 17.1 Ų TPSA of its direct analog tritriacontan-16-one [1][2]. This 118% increase in TPSA indicates a significantly more polar surface, which can influence membrane permeability, blood-brain barrier penetration, and overall bioavailability in biological systems. For material science applications, this translates to altered surface wetting properties and potential for different self-assembly behavior.

ADME Drug Design Physicochemical Property

Lipophilicity (XlogP) vs. Tritriacontan-16-one

The XlogP of 18-Hydroxytritriacontan-16-one is predicted to be 14.3, which is lower than the 15.7 XlogP predicted for tritriacontan-16-one [1][2]. This difference reflects the polar contribution of the hydroxyl group. While both compounds are highly lipophilic, the ~1.4 unit difference in XlogP corresponds to a roughly 25-fold difference in octanol-water partition coefficient, which can be significant in fine-tuning solubility and partitioning in complex formulations or biological assays.

Lipophilicity Pharmacokinetics Formulation Science

Eucalyptus globulus Source Specificity

18-Hydroxytritriacontan-16-one is specifically reported as a constituent of Eucalyptus globulus leaf waxes [1]. In contrast, its close analog tritriacontan-16-one is reported from diverse sources including Solanum tuberosum (potato) and Cyperus rotundus tubers [2]. This source specificity provides a unique chemotaxonomic marker and ensures a defined natural provenance that may be critical for regulatory compliance, biomarker discovery, or studies requiring traceability to a specific botanical origin.

Chemotaxonomy Natural Product Chemistry Quality Control

Aqueous Solubility Comparison

The predicted water solubility of 18-Hydroxytritriacontan-16-one is estimated at 1.6e-05 g/L (ALOGPS), which is in the same extremely low range as tritriacontan-16-one (predicted 1.1e-05 g/L) [1][2]. This class-level inference indicates that both compounds share the formulation challenge of extreme hydrophobicity, but the presence of the hydroxyl group in the target compound offers a potential handle for derivatization or formulation strategies (e.g., prodrug design, specific excipient interactions) that are not available for the simple ketone analog.

Formulation Solubility Drug Delivery

Anti-Inflammatory Activity in Macrophages

Limited vendor-reported data indicates that 18-Hydroxytritriacontan-16-one can reduce the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages. A treatment reportedly resulted in nearly a 50% reduction in IL-6 and TNF-α levels . The mechanism is proposed to involve inhibition of NF-κB activation and modulation of MAPK pathways, specifically affecting ERK1/2 phosphorylation . **This evidence is of low strength due to lack of peer-reviewed publication and absence of direct comparator data for tritriacontan-16-one.**

Inflammation Immunology Cell Signaling

18-Hydroxytritriacontan-16-one Application Scenarios


Natural Product Chemistry & Chemotaxonomy

Use as a reference standard or biomarker for Eucalyptus globulus chemotaxonomy. The compound's specific occurrence in E. globulus leaf waxes [1] provides a defined natural provenance, making it suitable for studies differentiating Eucalyptus species based on leaf wax composition. Its distinct structural features (18-hydroxyl, 16-ketone) allow for unambiguous identification via LC-MS or GC-MS, leveraging its unique mass spectrum and chromatographic behavior [2].

Membrane and Protein Interaction Studies

Investigate the role of the β-hydroxyketone motif in membrane interactions or protein binding. The presence of both a hydrogen-bond donor (18-OH) and acceptor (16-ketone) at specific positions within a long alkyl chain [1] allows for studies of how such amphiphilic molecules interact with lipid bilayers or specific protein targets. This is particularly relevant for understanding the structure-activity relationships of long-chain lipids and their biological functions.

Analytical Method Development & Validation

Employ as a model compound for developing and validating analytical methods for long-chain hydroxyketones. Its distinct chromatographic properties (high lipophilicity, specific retention time) and unique mass fragmentation pattern (including diagnostic ions for the β-hydroxyketone moiety) [1][2] make it an ideal test compound for optimizing LC-MS, GC-MS, or NMR methods for analyzing complex lipid extracts from plant or biological sources.

Formulation & Drug Delivery Research

Explore formulation strategies for highly lipophilic, poorly water-soluble compounds. With a predicted water solubility of 1.6e-05 g/L and high logP (12.7–14.3) [1][2], 18-Hydroxytritriacontan-16-one serves as a challenging model compound for testing advanced formulation techniques, such as lipid-based nanoparticles, micelles, or cyclodextrin complexes. The hydroxyl group provides a potential site for conjugation or prodrug design, offering greater formulation flexibility compared to simple alkanes or ketones.

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